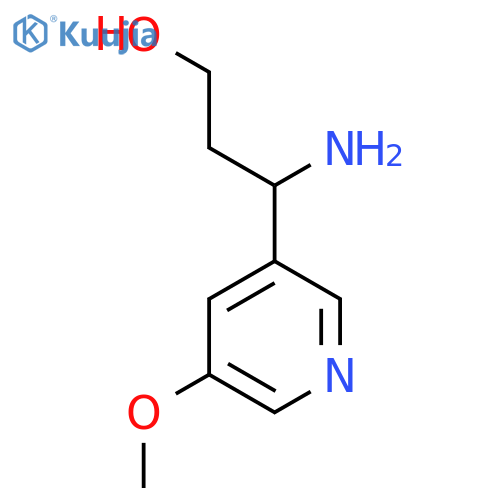Cas no 1270356-62-1 (3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol)

1270356-62-1 structure
商品名:3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol
- 1270356-62-1
- EN300-1829635
- AKOS006369672
-
- インチ: 1S/C9H14N2O2/c1-13-8-4-7(5-11-6-8)9(10)2-3-12/h4-6,9,12H,2-3,10H2,1H3
- InChIKey: JIKVLTMTZLMBKS-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1C=NC=C(C=1)OC)N
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 68.4Ų
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1829635-0.25g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-0.05g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-0.1g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-1.0g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1829635-2.5g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-0.5g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-1g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-10g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1829635-10.0g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1829635-5g |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol |
1270356-62-1 | 5g |
$2650.0 | 2023-09-19 |
3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1270356-62-1 (3-amino-3-(5-methoxypyridin-3-yl)propan-1-ol) 関連製品
- 249916-07-2(Borreriagenin)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
